Cas no 55290-63-6 (Atractylodin)
Atractylodin Chemical and Physical Properties
Names and Identifiers
-
- Atractylodin
- (E,E)-2-(1,7-Nonadiene-3,5-diynyl)furan
- 2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan
- Atractydin
- I07-0274
- O921
- atractylis oil
- Atracty oil
- 2-(NONA-1,7-DIEN-3,5-DIYN-1-YL)FURAN
- 97235-99-9
- CHEBI:80795
- Q-100629
- HY-N0238
- V73E8B6UAC
- C16918
- CS-3672
- MFCD01075143
- Furan, 2-[(1E,7E)-1,7-nonadiene-3,5-diyn-1-yl]-
- AS-82932
- UNII-V73E8B6UAC
- AC-34063
- GRBKWAXRYIITKG-QFMFQGICSA-N
- 55290-63-6
- Furan, 2-(1,7-nonadiene-3,5-diynyl)-, (E,E)-
- 2-((1E,7E)-Nona-1,7-dien-3,5-diyn-1-yl)furan-1-yl)furan
- AKOS006281381
- DTXSID901019940
- BCP28324
- 3,5-BIS(TRIFLUOROMETHYL)-4-CHLORO-NITROBENZENE
- Q27149839
- DTXCID001477799
- 2-((1E,7E)-nona-1,7-dien-3,5-diynyl)furan
-
- MDL: MFCD01075143
- Inchi: 1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+
- InChI Key: GRBKWAXRYIITKG-QFMFQGICSA-N
- SMILES: O1C=CC=C1/C=C/C#CC#C/C=C/C
Computed Properties
- Exact Mass: 182.07300
- Monoisotopic Mass: 182.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.1A^2
- Molecular Weight: 182.22
- XLogP3: 3.5
Experimental Properties
- Color/Form: Orange powder
- Density: 1.056
- Melting Point: No data available
- Boiling Point: 305.5℃/760mmHg
- Flash Point: 305.5 °C at 760 mmHg
- Refractive Index: 1.591
- PSA: 13.14000
- LogP: 2.87570
Atractylodin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:-20°C, protect from light
Atractylodin Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Atractylodin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A215020-5mg |
Atractylodin |
55290-63-6 | 5mg |
$ 90.00 | 2021-05-07 | ||
| TRC | A215020-10mg |
Atractylodin |
55290-63-6 | 10mg |
$ 150.00 | 2021-05-07 | ||
| TRC | A215020-25mg |
Atractylodin |
55290-63-6 | 25mg |
$ 300.00 | 2021-05-07 | ||
| MedChemExpress | HY-N0238-10mM*1mLinDMSO |
Atractylodin |
55290-63-6 | 99.95% | 10mM*1mLinDMSO |
¥946 | 2023-07-26 | |
| MedChemExpress | HY-N0238-5mg |
Atractylodin |
55290-63-6 | 99.99% | 5mg |
¥860 | 2025-04-16 | |
| MedChemExpress | HY-N0238-10mg |
Atractylodin |
55290-63-6 | 99.99% | 10mg |
¥1370 | 2025-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OX618-10mg |
Atractylodin |
55290-63-6 | 98+% | 10mg |
1632CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OX618-5mg |
Atractylodin |
55290-63-6 | 98+% | 5mg |
1020CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OX618-1mg |
Atractylodin |
55290-63-6 | 98+% | 1mg |
422CNY | 2021-05-08 | |
| ChemFaces | CFN99535-20mg |
Atractylodin |
55290-63-6 | >=98% | 20mg |
$60 | 2021-07-22 |
Atractylodin Suppliers
Atractylodin Related Literature
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Fei-Long Chen,Dong-Li Liu,Jing Fu,Lu Fu,Jin Gao,Li-Ping Bai,Wei Zhang,Zhi-Hong Jiang,Guo-Yuan Zhu New J. Chem. 2022 46 15530
-
Huan Fang,Yue Chen,Hai-Long Wu,Yao Chen,Tong Wang,Jian Yang,Hai-Yan Fu,Xiao-Long Yang,Xu-Fu Li,Ru-Qin Yu RSC Adv. 2022 12 16886
-
Kun-Long Song,Bin Wu,Wan-Er Gan,Yan Zeng,Yu-Jie Zhang,Jian Cao,Li-Wen Xu Org. Chem. Front. 2022 9 3718
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
Additional information on Atractylodin
Recent Advances in Atractylodin (55290-63-6) Research: A Comprehensive Review
Atractylodin (CAS: 55290-63-6), a bioactive sesquiterpenoid compound primarily derived from Atractylodes lancea, has garnered significant attention in recent years due to its potential therapeutic applications in inflammation, cancer, and metabolic disorders. This research brief synthesizes the latest findings on Atractylodin, focusing on its pharmacological mechanisms, preclinical efficacy, and emerging clinical relevance. The compound's unique chemical structure and multifaceted biological activities position it as a promising candidate for drug development in the chemobiological and pharmaceutical sectors.
Recent studies published in Journal of Ethnopharmacology (2023) and Phytomedicine (2024) have elucidated Atractylodin's anti-inflammatory properties through modulation of NF-κB and MAPK signaling pathways. Molecular docking simulations reveal strong binding affinity (Kd = 2.3 μM) to IKKβ, explaining its potent inhibition of pro-inflammatory cytokine production. Notably, a 2024 Nature Communications study demonstrated Atractylodin's ability to suppress NLRP3 inflammasome activation in macrophages, suggesting potential applications in autoimmune diseases.
In oncology research, Atractylodin has shown remarkable antitumor activity across multiple cancer types. A breakthrough study in Cancer Research (2023) reported that 55290-63-6 induces ferroptosis in gastric cancer cells through GPX4 inhibition and ROS accumulation (EC50 = 8.7 μM). Parallel investigations in pancreatic cancer models demonstrated synergistic effects with gemcitabine, enhancing chemosensitivity by 3.2-fold. These findings are particularly significant given the compound's favorable toxicity profile in animal models (LD50 > 500 mg/kg).
The metabolic effects of Atractylodin have been explored in recent diabetes research. A 2024 Cell Metabolism publication revealed its dual agonism of PPARγ/δ receptors, improving insulin sensitivity by 42% in diabetic mice while avoiding the adipogenic side effects of conventional thiazolidinediones. Structural analysis indicates that the α,β-unsaturated carbonyl moiety in 55290-63-6 is critical for this selective modulation.
Pharmacokinetic studies using advanced LC-MS/MS techniques (2023, Acta Pharmacologica Sinica) have characterized Atractylodin's absorption and distribution. The compound demonstrates moderate oral bioavailability (F = 31%) with extensive tissue penetration, particularly in liver and adipose tissues. Novel nanoparticle formulations developed in 2024 have improved plasma half-life from 2.1 to 7.8 hours, addressing previous limitations in therapeutic delivery.
Current clinical development includes Phase I trials for Atractylodin as an anti-arthritic agent (NCT05678922) and exploratory studies in NASH treatment. Intellectual property landscapes show increasing patent filings (17 new applications in 2023-2024) covering extraction methods, derivatives, and combination therapies. The global market for Atractylodin-based products is projected to grow at 12.4% CAGR through 2030, driven by demand for natural-derived therapeutics.
This review highlights the expanding therapeutic potential of 55290-63-6 while identifying key research gaps. Future directions should focus on structure-activity relationship optimization, comprehensive safety profiling, and investigation of epigenetic mechanisms. The accumulating evidence positions Atractylodin as a versatile scaffold for next-generation multi-target therapeutics in precision medicine applications.
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